molecular formula C25H20ClNO5S B2508332 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)QUINOLINE CAS No. 866895-74-1

6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)QUINOLINE

Cat. No.: B2508332
CAS No.: 866895-74-1
M. Wt: 481.95
InChI Key: WQNONHJDZVNNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(4-ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis or Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of Substituents: The chloro, ethoxybenzoyl, and methoxybenzenesulfonyl groups are introduced through electrophilic aromatic substitution, nucleophilic substitution, or coupling reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory procedures, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl or sulfonyl groups, potentially yielding alcohols or thiols.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a range of substituted quinolines.

Scientific Research Applications

6-Chloro-3-(4-ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline may have applications in:

    Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biology: Studying its effects on biological pathways and its potential as a biochemical probe.

    Industry: Use as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action would depend on its specific biological or chemical activity. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include enzymes, receptors, or DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Sulfonylquinolines: Compounds with sulfonyl groups attached to the quinoline ring.

Uniqueness

6-Chloro-3-(4-ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline is unique due to its specific combination of substituents, which may confer distinct biological or chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

[6-chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO5S/c1-3-32-19-7-4-16(5-8-19)24(28)22-15-27-23-13-6-17(26)14-21(23)25(22)33(29,30)20-11-9-18(31-2)10-12-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNONHJDZVNNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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